molecular formula C6H6OS B081332 5-Methyl-2-thiophenecarboxaldehyde CAS No. 13679-70-4

5-Methyl-2-thiophenecarboxaldehyde

Cat. No.: B081332
CAS No.: 13679-70-4
M. Wt: 126.18 g/mol
InChI Key: VAUMDUIUEPIGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-thiophenecarboxaldehyde: is an organic compound with the molecular formula C6H6OS and a molecular weight of 126.176 g/mol . It is a derivative of thiophene, characterized by a methyl group at the 5-position and an aldehyde group at the 2-position. This compound is known for its distinctive odor and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of 5-methylthiophene using Vilsmeier-Haack reaction conditions. This involves the reaction of 5-methylthiophene with N,N-dimethylformamide and phosphorus oxychloride at low temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed:

Scientific Research Applications

5-Methyl-2-thiophenecarboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-thiophenecarboxaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various adducts. This reactivity is exploited in synthetic chemistry to create complex molecules. Additionally, its interactions with biological molecules are being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

  • 5-Methylthiophene-2-carboxaldehyde
  • 2-Thiophenecarboxaldehyde, 5-methyl-
  • 2-Formyl-5-methylthiophene
  • 5-Methyl-2-formylthiophene

Comparison: 5-Methyl-2-thiophenecarboxaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in various chemical reactions .

Properties

IUPAC Name

5-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUMDUIUEPIGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047169
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in most organic solvents, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.168-1.172
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13679-70-4
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13679-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-2-THIOPHENECARBOXALDEHYDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thiophenecarboxaldehyde, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylthiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-THIOPHENECARBOXALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDF14S002L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-thiophenecarboxaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-thiophenecarboxaldehyde
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-thiophenecarboxaldehyde
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-thiophenecarboxaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-thiophenecarboxaldehyde
Reactant of Route 6
5-Methyl-2-thiophenecarboxaldehyde
Customer
Q & A

Q1: What are the main applications of 5-Methyl-2-thiophenecarboxaldehyde identified in the research?

A1: this compound plays a crucial role in flavor and fragrance chemistry. Research has identified it as a key flavor component in various food products. For instance, it contributes to the characteristic flavor of sauced beef essence prepared through the Maillard reaction []. It is also found in aged whisky, where its concentration decreases during the aging process []. Additionally, it enhances the porcine fat aroma in natural pork essence, particularly when the fat is treated with enzymatically oxidized pork fat [].

Q2: How does this compound contribute to the flavor profile of food products?

A2: While the exact mechanism of interaction with taste receptors is not fully elucidated in the provided research, this compound, along with other volatile compounds, is identified as a significant contributor to the overall sensory experience. Its presence, alongside molecules like benzaldehyde and γ-terpinene, creates the desired meaty, savory flavors in products like sauced beef essence [].

Q3: Beyond flavor applications, are there other uses for this compound explored in the research?

A3: Yes, research demonstrates the potential of this compound in material science. It serves as a building block for synthesizing Schiff base ligands [, ]. These ligands, when complexed with metal ions like Cobalt (Co) and Nickel (Ni), exhibit interesting properties. For example, the complexes display fluorescence and have been investigated for their metal uptake capabilities, antimicrobial activity, and potential as semiconductors [].

Q4: What is known about the reactivity of this compound?

A4: this compound exhibits reactivity typical of aldehydes. It readily undergoes condensation reactions, as seen in its use in synthesizing Schiff base ligands by reacting with diamines []. Furthermore, it participates in aldol reactions, where the methyl group at the 5-position of the thiophene ring acts as an active methylene group in the presence of a base like potassium cyanide []. This reaction pathway allows for the formation of larger molecules with potential applications in various fields.

Q5: Have there been any studies on the environmental impact of this compound?

A5: The provided research articles primarily focus on its role as a flavor component and a building block in chemical synthesis. Therefore, specific details regarding its environmental impact, degradation pathways, and ecotoxicological effects are not discussed. Further investigation is needed to assess its potential environmental implications.

Q6: Is there any information available on the analytical techniques used to identify and quantify this compound?

A6: The research heavily relies on Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying this compound in complex mixtures like whisky and meat flavorings [, ]. This technique allows for separating the compound from other volatile components and identifying it based on its mass spectrum.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.